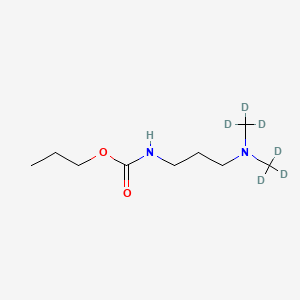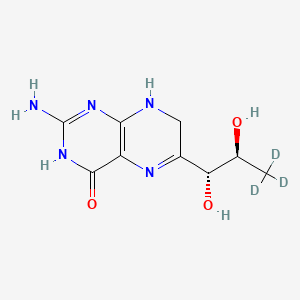![molecular formula C17H13N3O B565152 9-(4'-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole-d4 CAS No. 1215766-49-6](/img/new.no-structure.jpg)
9-(4'-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(4’-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole-d4 is a deuterated derivative of a pyridoindole compound. Pyridoindoles are a class of heterocyclic compounds that have a wide range of applications in medicinal chemistry due to their unique structural properties. The deuterated form, indicated by the “d4” suffix, means that four hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This modification can influence the compound’s pharmacokinetic properties, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4’-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole-d4 typically involves multi-step organic reactions. One common approach starts with the preparation of the indole core, followed by the introduction of the hydroxyaminophenyl group. The deuteration process can be achieved through the use of deuterated reagents or by performing the reactions in deuterated solvents.
Indole Core Synthesis: The indole core can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Introduction of Hydroxyaminophenyl Group: This step can be achieved through electrophilic aromatic substitution reactions, where the indole core reacts with a hydroxyaminophenyl halide in the presence of a base.
Deuteration: The final step involves the replacement of hydrogen atoms with deuterium. This can be done using deuterated reagents such as deuterated acids or bases, or by performing the reactions in deuterated solvents like deuterated chloroform or methanol.
Industrial Production Methods
Industrial production of 9-(4’-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole-d4 would follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the use of high-purity deuterated reagents and solvents is crucial to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxyamino group is oxidized to form nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxyamino group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide or potassium carbonate) are used for substitution reactions.
Major Products
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted indole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
9-(4’-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole-d4 has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of deuterated drugs that have improved metabolic stability and reduced side effects.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 9-(4’-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole-d4 involves its interaction with specific molecular targets and pathways. The hydroxyamino group can form hydrogen bonds with biological molecules, influencing their function. The indole core can interact with various enzymes and receptors, modulating their activity. The deuteration can affect the compound’s metabolic stability, leading to prolonged activity in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-(4’-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole: The non-deuterated form of the compound.
9-(4’-Aminophenyl)-9H-pyrido[3,4-b]indole: Lacks the hydroxy group.
9-(4’-Methoxyaminophenyl)-9H-pyrido[3,4-b]indole: Contains a methoxy group instead of a hydroxy group.
Uniqueness
The deuterated form, 9-(4’-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole-d4, is unique due to its enhanced metabolic stability and potential for reduced side effects compared to its non-deuterated counterpart. The presence of deuterium atoms can slow down the rate of metabolic degradation, making it a valuable compound in drug development and other scientific research applications.
Eigenschaften
CAS-Nummer |
1215766-49-6 |
|---|---|
Molekularformel |
C17H13N3O |
Molekulargewicht |
279.335 |
IUPAC-Name |
N-(2,3,5,6-tetradeuterio-4-pyrido[3,4-b]indol-9-ylphenyl)hydroxylamine |
InChI |
InChI=1S/C17H13N3O/c21-19-12-5-7-13(8-6-12)20-16-4-2-1-3-14(16)15-9-10-18-11-17(15)20/h1-11,19,21H/i5D,6D,7D,8D |
InChI-Schlüssel |
LECLBYWFRKFHIQ-KDWZCNHSSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(N2C4=CC=C(C=C4)NO)C=NC=C3 |
Synonyme |
Hydroxyaminophenylnorharman-d4; N-Hydroxy-4-(9H-pyrido[3,4-b]indol-9-yl)_x000B_benzenamine-d4; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-{2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl}phenyl beta-D-glucopyranosiduronic acid](/img/structure/B565080.png)





